塩酸ロルカイン

概要

説明

科学的研究の応用

Lorcainide hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Lorcainide hydrochloride is used in studies related to cardiac electrophysiology and arrhythmias.

Medicine: It is used in clinical research to study its efficacy and safety in treating cardiac arrhythmias.

Industry: Lorcainide hydrochloride is used in the pharmaceutical industry for the development of antiarrhythmic drugs

作用機序

塩酸ロルカインは、心臓筋細胞の速い作用をする電位依存性ナトリウムチャネル(Nav1.5)をブロックすることによって効果を発揮します . この作用は、心臓活動電位の脱分極期におけるナトリウムイオンの急速な流入を抑制し、それにより心臓膜を安定させ、異常な電気活動を防止します。 分子標的はNav1.5チャネルであり、関連する経路は心臓細胞膜全体におけるイオン流の調節です .

類似の化合物:

フレカイニド: 同様のナトリウムチャネル遮断特性を持つ別のクラス1c抗不整脈薬。

プロパフェノン: ナトリウムチャネルもブロックしますが、さらにβ遮断作用を持つクラス1c抗不整脈薬。

エンカイニド: ロルカインと同様にナトリウムチャネルをブロックしますが、化学構造が異なります。

ユニークさ: 塩酸ロルカインは、Nav1.5チャネルの開放状態に対する特異的な結合親和性を持つため、異常な電気活動中に心臓膜を安定させる上で非常に効果的です .

生化学分析

Biochemical Properties

Lorcainide Hydrochloride interacts with fast-acting voltage-gated sodium channels (Nav1.5) found in high concentrations in the ventricular myocytes . These channels open at a membrane potential of −80 mv in typical cardiac rhythm, resulting in a rapid upstroke of an action potential that leads to contraction of the ventricles . Lorcainide Hydrochloride has local anesthetic properties and has a high affinity for open Nav1.5, thus irreversibly binding and reducing the fast Na+ influx .

Cellular Effects

Lorcainide Hydrochloride influences cell function by altering the cardiac rhythm. It helps restore normal heart rhythm in patients with various heart conditions . It also has an impact on cell signaling pathways, particularly those involving ion flow across the membrane .

Molecular Mechanism

The mechanism of action of Lorcainide Hydrochloride involves its interaction with Nav1.5 channels. It binds to these channels when they are open, reducing the fast Na+ influx. This results in a slowing of the maximum rate of rise of the action potential, leading to slowed conduction .

Temporal Effects in Laboratory Settings

Lorcainide Hydrochloride has a half-life of approximately 8.9 hours, which may be prolonged to 66 hours in people with cardiac disease . In a controlled trial of the anti-arrhythmic drug Lorcainide in heart attack, nine men allocated to the drug had died compared with only one man allocated placebo . This trial had been completed in 1980 .

Dosage Effects in Animal Models

In animal studies, the dose required to reduce the number of ventricular extrasystoles (VES) by 50% or more in at least half of the dogs was 2.5 mg/kg intravenously or 20-40 mg/kg orally .

Metabolic Pathways

Lorcainide Hydrochloride is extensively metabolized. Major biotransformation pathways in rats, dogs, and humans include hydroxylation, O-methylation, and glucuronidation . 4-Hydroxy-3-methoxy-lorcainide is the main metabolite .

Transport and Distribution

After administration, Lorcainide Hydrochloride undergoes rapid distribution to most tissues . The volume of distribution at steady-state is 7.5 L/kg, and Lorcainide Hydrochloride is approximately 85% protein bound .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with Nav1.5 channels .

準備方法

合成経路と反応条件: 塩酸ロルカインの合成には、4-クロロベンゾイルクロリドと1-イソプロピル-4-ピペリドンの反応が含まれ、中間体が形成されます。次に、この中間体をフェニル酢酸と反応させてロルカインが生成されます . 反応条件には、通常、有機溶媒と触媒の使用が含まれており、反応を促進します。

工業的生産方法: 塩酸ロルカインの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理対策が含まれます。 高速液体クロマトグラフィー(HPLC)は、通常、塩酸ロルカインの合成と純度を監視するために使用されます .

化学反応の分析

反応の種類: 塩酸ロルカインは、次の化学反応を含むさまざまな化学反応を起こします。

酸化: ロルカインは、酸化されて水酸化代謝物を生成する可能性があります。

還元: 還元反応は、ロルカインを対応するアミン誘導体に変換することができます。

置換: 置換反応は、芳香環で起こることがあり、さまざまな誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 塩素や臭素などのハロゲン化剤が、置換反応に使用されます。

主要な生成物: これらの反応から生成される主な生成物には、ロルカインの水酸化誘導体、還元誘導体、および置換誘導体があります .

4. 科学研究の用途

塩酸ロルカインは、いくつかの科学研究の用途があります。

化学: 分析化学では、新しい分析方法の開発のための参照化合物として使用されます。

生物学: 塩酸ロルカインは、心臓電気生理学と不整脈に関する研究に使用されます。

医学: 心不整脈治療における有効性と安全性を研究するために、臨床研究で使用されます。

類似化合物との比較

Flecainide: Another Class 1c antiarrhythmic agent with similar sodium channel-blocking properties.

Propafenone: A Class 1c antiarrhythmic agent that also blocks sodium channels but has additional beta-blocking effects.

Encainide: Similar to Lorcainide, it blocks sodium channels but has a different chemical structure.

Uniqueness: Lorcainide hydrochloride is unique due to its specific binding affinity for the open state of the Nav1.5 channels, which makes it highly effective in stabilizing cardiac membranes during abnormal electrical activity .

特性

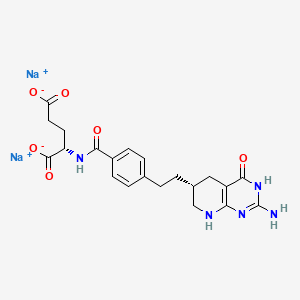

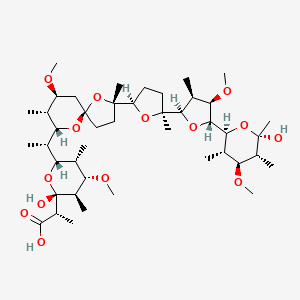

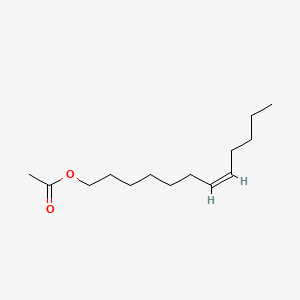

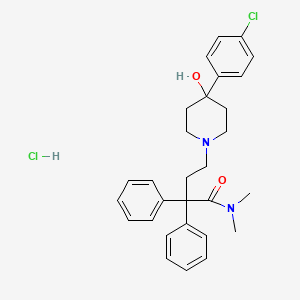

IUPAC Name |

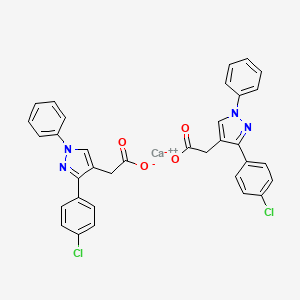

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFSWNBDCJVFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974434 | |

| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58934-46-6 | |

| Record name | Lorcainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcainide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Lorcainide hydrochloride as an antiarrhythmic agent?

A1: Lorcainide hydrochloride exerts its antiarrhythmic effects by primarily impairing fast sodium channels in cardiac cells. [, ] This action reduces the rate of depolarization during the action potential, effectively slowing down the conduction velocity within the heart. [] This mechanism helps suppress abnormal electrical activity, such as re-entry phenomena and ectopic pacemaker activity, particularly in the ventricles, leading to the suppression of arrhythmias. [, ]

Q2: What are the pharmacokinetic properties of Lorcainide hydrochloride?

A3: Lorcainide hydrochloride is well-absorbed orally, reaching peak serum concentrations likely within a few hours. [] It exhibits a relatively long elimination half-life compared to other antiarrhythmic agents, allowing for twice-daily dosing. [] The therapeutic serum concentration appears to be around 0.4 µg/mL, above which adverse effects like dizziness and headache are more frequent. [] The drug is metabolized into several metabolites, and analytical methods like gas chromatography have been developed to monitor both the parent drug and its metabolites in biological samples. []

Q3: What analytical methods are employed to measure Lorcainide hydrochloride concentrations?

A4: Researchers utilize High-Performance Liquid Chromatography (HPLC) with UV detection to quantify Lorcainide hydrochloride concentrations in human serum. [] This method demonstrates high sensitivity, with a detection limit of 5 µg/L, suitable for both therapeutic drug monitoring and pharmacokinetic studies. [] Additionally, gas chromatography is employed to simultaneously analyze Lorcainide hydrochloride and its three primary metabolites in biological samples. []

Q4: How does Lorcainide hydrochloride impact cardiac function in patients with acute myocardial infarction?

A6: Intravenous administration of Lorcainide hydrochloride in patients with acute myocardial infarction, at a dose of 150 mg, was found to be well-tolerated. [] While some mild, transient depressive effects on myocardial function were observed, these effects were not clinically significant. [] The study reported a slight decrease in cardiac output and stroke index, along with a small increase in pulmonary wedge pressure. [] These findings suggest that Lorcainide hydrochloride, at the tested dose, can be considered a relatively safe antiarrhythmic option in the acute phase of myocardial infarction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。